

# Molecular Response Comparison: Radotinib vs. Imatinib

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Radotinib

CAS No.: 926037-48-1

Cat. No.: S547893

[Get Quote](#)

The following data comes from the RERISE study, a multinational, open-label, Phase III trial that directly compared two doses of **radotinib** with imatinib in 241 patients with newly diagnosed chronic-phase Chronic Myeloid Leukemia (CML) [1] [2] [3].

Response Parameter	Radotinib (300 mg twice daily)	Radotinib (400 mg twice daily)	Imatinib (400 mg once daily)
Major Molecular Response (MMR) by 12 months	52% [1] [3]	46% [1] [3]	30% [1] [3]
Statistical significance (P-value vs. Imatinib)	( P = 0.0044 ) [1] [3]	( P = 0.0342 ) [1] [3]	(Reference)
Complete Cytogenetic Response (CCyR) by 12 months	91% [1] [2]	Information Not Specified	77% [1] [2]
Statistical significance (P-value vs. Imatinib)	( P = 0.0120 ) [1] [2]	Not Significant [2]	(Reference)
Early Molecular Response (EMR) at 3 months	86% [1]	87% [1]	71% [1]

Response Parameter	Radotinib (300 mg twice daily)	Radotinib (400 mg twice daily)	Imatinib (400 mg once daily)
MR4.5 Rate by 12 months	15% [3]	14% [3]	9% [3]
Median Time to MMR	5.7 months [3]	5.6 months [3]	8.2 months [3]

## Experimental Protocol from the RERISE Trial

The data in the table above was generated through a rigorous clinical trial methodology [1]:

- **Study Design:** Multinational, open-label, randomized Phase III study.
- **Patient Population:** 241 adult patients with newly diagnosed, Philadelphia chromosome-positive, chronic-phase CML.
- **Randomization:** Patients were assigned (1:1:1) to one of three treatment groups:
  - **Radotinib** 300 mg twice daily (n=79)
  - **Radotinib** 400 mg twice daily (n=81)
  - Imatinib 400 mg once daily (n=81)
- **Primary Endpoint:** Major Molecular Response (MMR) rate by 12 months. MMR is defined as a **BCR-ABL1IS level of  $\leq 0.1\%$**  [1].
- **Key Secondary Endpoints:** Included Complete Cytogenetic Response (CCyR) rate by 12 months, Early Molecular Response (EMR) at 3 months, and safety.
- **Follow-up:** The primary analysis was performed at a minimum follow-up of 12 months, with long-term data also available [4].

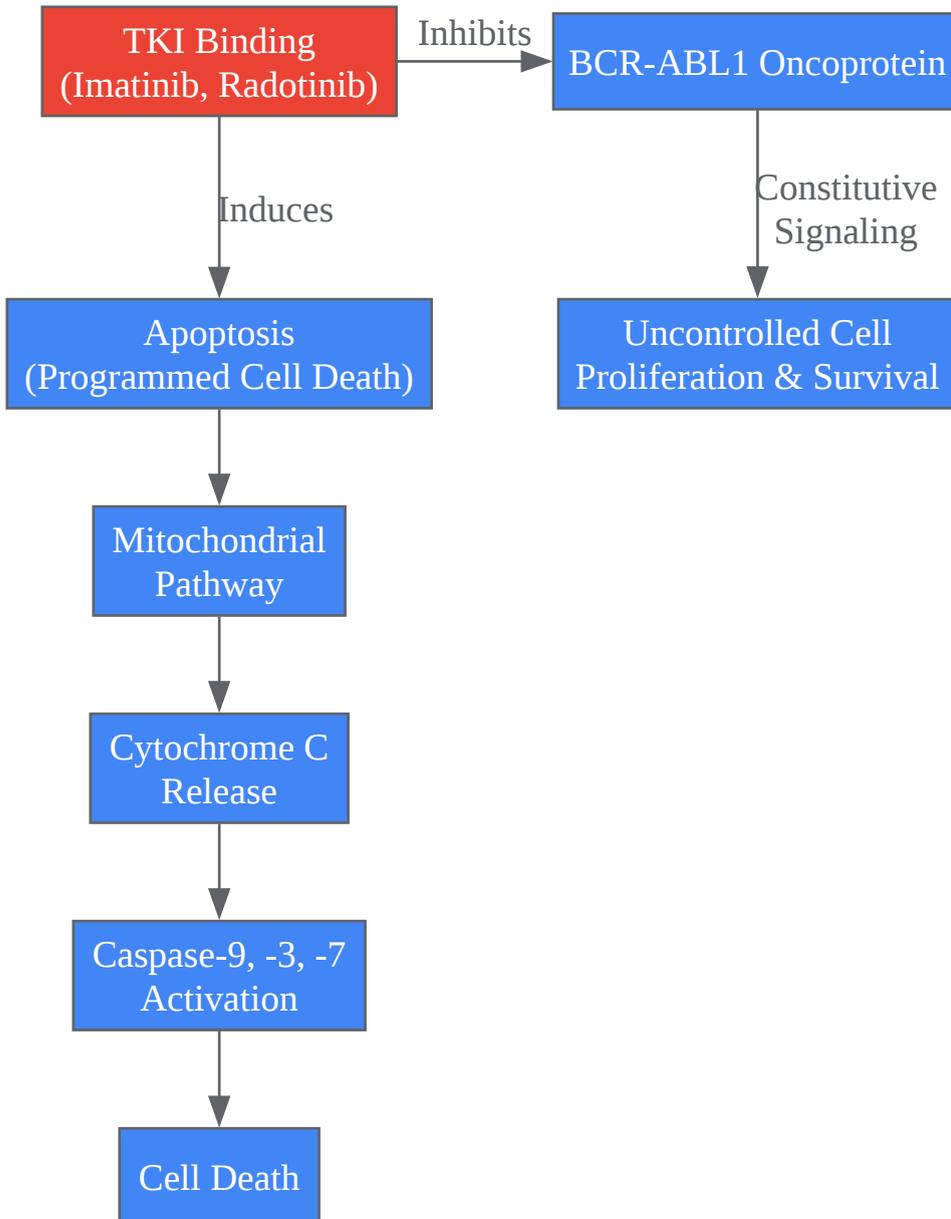
## Mechanisms of Action and Signaling Pathways

The superior molecular response rates of **radotinib** are linked to its more potent mechanism of action at the molecular level.

- **Primary Target:** Both drugs are tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the **BCR-ABL1** oncoprotein, the key driver of CML [5].
- **Potency and Resistance:** As a second-generation TKI, **radotinib** has a **higher binding affinity** for the BCR-ABL1 kinase compared to the first-generation imatinib. This allows it to effectively inhibit a wider spectrum of BCR-ABL1 mutants that are often resistant to imatinib, with the notable exception of the T315I "gatekeeper" mutation [6] [5].

- **Additional Pathways:** Beyond BCR-ABL1, **radotinib** also inhibits other kinases involved in cell growth and survival, such as **c-KIT** and the **platelet-derived growth factor receptor (PDGFR)** [7].

The following diagram illustrates the core mechanistic pathway of these drugs and their downstream effects on the cancer cell.



[Click to download full resolution via product page](#)

Research indicates that the induction of apoptosis by **radotinib** involves the **mitochondrial-dependent pathway**. This process includes a decrease in mitochondrial membrane potential, the release of cytochrome

C into the cytosol, and the subsequent activation of caspase enzymes (caspase-9, -3, and -7), which execute programmed cell death [7].

## Key Insights for Professionals

- **Dosage Consideration:** The 300 mg twice-daily dose of **radotinib** demonstrated a better efficacy and safety profile in the RERISE trial than the 400 mg twice-daily dose, which had higher discontinuation rates due to adverse events [1] [2] [3].
- **Long-Term Efficacy:** Long-term follow-up data from the RERISE study confirms that the deeper molecular responses achieved with **radotinib** are sustained, potentially making it a stronger candidate for achieving **treatment-free remission (TFR)** [4].
- **Safety Profile:** While **radotinib** was more effective, it had a different and sometimes more severe adverse event profile than imatinib. The most notable grade 3/4 laboratory abnormalities were **elevations in bilirubin and liver enzymes**, which were often manageable with dose reduction [1] [2].

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. Phase III Clinical Trial (RERISE study) Results of Efficacy and Safety of... [pubmed.ncbi.nlm.nih.gov]
2. Radotinib for CML Yields Better Responses Than Imatinib [cancernetwork.com]
3. More complete cytogenetic responses at 12 months with radotinib ... [mdedge.com]
4. Long-term data from a phase 3 study of radotinib versus imatinib in... [semanticscholar.org]
5. What is the mechanism of Radotinib? [synapse.patsnap.com]
6. Resistance to Tyrosine Kinase Inhibitors in Chronic Myeloid ... [pmc.ncbi.nlm.nih.gov]
7. The c-Abl inhibitor, radotinib induces apoptosis in multiple ... [nature.com]

To cite this document: Smolecule. [Molecular Response Comparison: Radotinib vs. Imatinib].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b547893#radotinib-vs-imatinib-molecular-response-rates>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)